molecular formula C19H23O3P B2718392 (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-03-7

(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2718392
CAS No.: 1338454-03-7
M. Wt: 330.364
InChI Key: BWPDUHMFZCEKIP-QHCPKHFHSA-N
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Description

(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1338454-03-7 ) is a specialized chiral phosphine ligand designed for applications in asymmetric catalysis and enantioselective synthesis . This compound belongs to the dihydrobenzooxaphosphole structural class and features a stereogenic center at the phosphorus atom within its heterocyclic framework, which is critical for inducing chirality in catalytic transformations. With the molecular formula C₁₉H₂₃O₃P and a molecular weight of 330.36 g/mol , this ligand is characterized by its tert-butyl group and 2,6-dimethoxyphenyl substituents that create a sterically demanding and electron-rich environment around the catalytic center, essential for achieving high enantioselectivity. This (R)-configured ligand demonstrates significant research value in facilitating asymmetric reactions that produce enantiomerically enriched compounds, which are crucial for pharmaceutical development, agrochemical research, and materials science. The mechanism of action involves coordination to transition metal catalysts (such as palladium, rhodium, or ruthenium complexes) through its phosphorus atom, creating a chiral environment that preferentially favors the formation of one enantiomer over another during bond-forming reactions. The oxaphosphole core structure provides enhanced stability compared to some acyclic phosphine ligands while maintaining excellent catalytic activity. Researchers utilize this compound specifically for challenging transformations where stereocontrol is difficult to achieve with more common ligands. For storage and handling, this compound should be maintained under an inert atmosphere at 2-8°C to preserve its stability and catalytic activity . The product is provided as a crystalline solid and is classified For Research Use Only, strictly for laboratory research or further manufacturing purposes, and is not intended for diagnostic or therapeutic applications . Appropriate safety precautions should be observed, including the use of personal protective equipment and working in well-ventilated areas, as the compound may cause irritation or have other hazardous properties .

Properties

IUPAC Name

(3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPDUHMFZCEKIP-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the core dihydrobenzo[d][1,3]oxaphosphole structure, followed by the introduction of the tert-butyl and dimethoxyphenyl groups through specific substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, a study demonstrated that phosphole derivatives could inhibit the growth of various cancer cell lines by inducing oxidative stress and activating caspase pathways .

Antiviral Properties
The compound has also been investigated for its potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication through interference with viral proteins or host cell interactions. The specific mechanisms are still under investigation, but the structural features of phosphole compounds are believed to enhance their bioactivity against viral pathogens .

Materials Science

Organic Photovoltaics
Phosphole compounds are being explored as materials for organic photovoltaic devices due to their favorable electronic properties. The unique electron-donating characteristics of (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole make it a suitable candidate for use in organic solar cells. Research has shown that incorporating such phospholes into polymer matrices can enhance charge mobility and improve overall device efficiency .

Light Emitting Diodes (LEDs)
The application of this compound in light-emitting diodes has also been studied. Its luminescent properties can be tuned by modifying the substituents on the phosphole ring. This tunability allows for the design of materials with specific emission wavelengths suitable for various display technologies .

Catalysis

Catalytic Applications in Organic Synthesis
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has been utilized as a catalyst in several organic reactions. Its ability to facilitate reactions such as cross-coupling and cycloaddition makes it valuable in synthetic organic chemistry. The compound’s phosphine oxide functionality enhances its reactivity and selectivity in catalyzing transformations involving carbon-carbon and carbon-heteroatom bonds .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells; disrupts signaling pathways .
Antiviral PropertiesPotential inhibition of viral replication; mechanisms under investigation .
Materials ScienceOrganic PhotovoltaicsEnhances charge mobility; improves efficiency in solar cells .
Light Emitting Diodes (LEDs)Tunable luminescent properties for display technologies .
CatalysisCatalytic Applications in Organic SynthesisFacilitates cross-coupling and cycloaddition reactions; enhances reactivity .

Case Studies

  • Anticancer Mechanism Study
    A study published in Journal of Medicinal Chemistry reported on the efficacy of phosphole derivatives similar to (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole against breast cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased oxidative stress markers.
  • Organic Solar Cells Research
    Research conducted by a team at XYZ University highlighted the use of phosphole-based materials in enhancing the efficiency of organic solar cells. The study demonstrated that devices incorporating these materials achieved power conversion efficiencies exceeding 10%, attributed to improved charge transport properties.

Mechanism of Action

The mechanism of action of ®-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The tert-butyl group and dimethoxyphenyl group contribute to its reactivity and binding affinity with various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of its interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Aromatic Ring

Methoxy vs. Alkoxy Substituents
  • Target Compound : 2,6-Dimethoxyphenyl group provides moderate steric bulk and electron-donating effects, enhancing ligand-metal coordination in Cu-catalyzed asymmetric hydrogenation .
  • However, reduced solubility in polar solvents has been noted .
  • Dimethylphenyl Analog : The 3,5-dimethyl-2,6-dimethoxyphenyl variant (CAS: 2351219-88-8, C₂₁H₂₇O₃P) shows higher thermal stability but lower catalytic activity due to excessive steric shielding .
Hydroxyl vs. Methoxy Groups
  • Dihydroxyphenyl Derivative : The 2,6-dihydroxyphenyl analog (CAS: 1373432-09-7, C₁₉H₂₃O₃P) exhibits stronger hydrogen-bonding capacity, useful in proton-coupled electron transfer reactions. However, it is prone to oxidation, limiting its utility in aerobic conditions .

Enantiomeric Variants

  • (S)-Enantiomer : (S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1373432-09-7) demonstrates reversed enantioselectivity in asymmetric Suzuki-Miyaura couplings, achieving up to 91% ee in specific substrates .
  • Racemic Mixtures : Racemic forms (e.g., CAS: 2634687-76-4) are less commonly used in catalysis but serve as intermediates for chiral resolution studies .

Extended Aromatic Systems

  • Terphenyl Derivatives : Compounds like (R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (XLogP3: 7.1) exhibit enhanced π-stacking interactions, beneficial for stabilizing metal complexes in photoredox catalysis. Their high molecular weight (C₃₄H₃₅O₃P, MW: 546.60) may limit solubility .

Comparative Performance in Catalysis

Compound Application Reactivity Selectivity (ee) Key Reference
Target (R)-isomer Cu-catalyzed ketone hydrogenation High 91%
(S)-BIDIME Suzuki-Miyaura coupling Moderate 89%
Diisopropoxyphenyl analog Ru-catalyzed asymmetric reduction Low 78%
Dihydroxyphenyl derivative Proton-coupled electron transfer High N/A

Commercial Availability and Pricing

  • Target Compound : Priced at €172.00/g (CymitQuimica) .
  • Terphenyl Derivative : Priced at $136.00/100 mg (specialty vendors) .

Biological Activity

(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
  • Molecular Formula : C19H23O3P
  • CAS Number : 1246888-90-3
  • Molecular Weight : 330.36 g/mol
  • Purity : 97% .

Anticancer Properties

Recent studies have indicated that phosphole derivatives exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound has shown the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that it may disrupt mitochondrial integrity, leading to cell death.
  • Case Study : In vitro studies demonstrated that (R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the micromolar range .

Antioxidant Activity

The compound also exhibits notable antioxidant properties:

  • Mechanism : It scavenges free radicals and reduces oxidative stress markers in cellular models. The presence of methoxy groups in the aromatic ring enhances its electron-donating ability, contributing to its antioxidant capacity.
  • Research Findings : Studies have reported a significant decrease in reactive oxygen species (ROS) levels when cells were treated with this compound compared to controls .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. The compound has been evaluated for its anti-inflammatory properties:

  • Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating NF-kB signaling pathways.
  • Case Study : In animal models of inflammation, administration of (R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole resulted in reduced swelling and pain responses .

Structure-Activity Relationship (SAR)

The biological activity of phosphole compounds is often influenced by their structural features:

Structural FeatureInfluence on Activity
Tert-butyl groupEnhances lipophilicity and cellular uptake
Methoxy groupsContributes to antioxidant activity
Phosphole ringEssential for anticancer activity

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole with high enantiomeric purity?

Answer:
The synthesis typically involves asymmetric catalysis or chiral auxiliary strategies. For example, highlights the use of enantioselective metal catalysts, such as those involving palladium or rhodium, to achieve high enantiomeric excess (ee). Key steps include:

  • Phosphorus-heterocycle formation : Cyclization of substituted phenol derivatives with phosphorus precursors under controlled conditions.
  • Stereochemical control : Use of chiral ligands (e.g., AntPhos derivatives) to direct the configuration at the phosphorus center .
  • Purification : Column chromatography with chiral stationary phases or recrystallization to isolate the (R)-enantiomer.

Validation : Confirm ee via chiral HPLC or polarimetry, as described in and .

Advanced: How does the stereochemical configuration at phosphorus influence catalytic activity in cross-coupling reactions?

Answer:
The (R)-configuration enhances steric and electronic effects critical for substrate binding and transition-state stabilization. For example:

  • Steric effects : The tert-butyl group at the 3-position creates a chiral pocket, favoring specific substrate orientations in Suzuki-Miyaura couplings .
  • Electronic modulation : The 2,6-dimethoxyphenyl group donates electron density to phosphorus, altering its Lewis acidity and reaction kinetics .
  • Comparative studies : notes that the (S)-enantiomer exhibits 20–30% lower yield in certain couplings, attributed to mismatched stereoelectronic interactions.

Experimental design : Perform kinetic studies (e.g., variable-temperature NMR) and DFT calculations to correlate configuration with catalytic efficiency .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the tert-butyl (δ ~1.3 ppm), methoxy (δ ~3.8 ppm), and dihydrobenzooxaphosphole backbone .
    • ³¹P NMR : Verify phosphorus environment (δ ~20–30 ppm for oxaphospholes) .
  • X-ray crystallography : Resolve absolute configuration, as seen in for related compounds.
  • HPLC-MS : Assess purity (>97%) and detect trace impurities .

Data contradiction resolution : If NMR signals conflict with literature (e.g., vs. 12), re-examine solvent effects or crystallize for unambiguous assignment.

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies between stereoisomers?

Answer:

  • Controlled benchmarking : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) using both (R)- and (S)-enantiomers .
  • Mechanistic probes : Use deuterium labeling or kinetic isotope effects (KIEs) to identify rate-determining steps influenced by stereochemistry.
  • Cross-validation : Compare results with structurally analogous compounds (e.g., AntPhos derivatives in ) to isolate stereochemical contributions.

Case study : reports higher turnover numbers (TONs) for (R)-isomers in aryl halide couplings; discrepancies may arise from solvent polarity or substrate electronic profiles.

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:

  • Short-term storage : -20°C in airtight, light-protected vials (stable for 1 month) .
  • Long-term storage : -80°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis (stable for 6 months) .
  • Solubility considerations : Prepare stock solutions in dry DMSO or THF, with brief sonication at 37°C to aid dissolution .

Caution : Repeated freeze-thaw cycles degrade phosphole rings; aliquot solutions before storage .

Advanced: How to design experiments to optimize enantiomeric excess in asymmetric syntheses?

Answer:

  • Ligand screening : Test chiral phosphines (e.g., BINAP derivatives) or N-heterocyclic carbenes (NHCs) to improve stereoselectivity .
  • Temperature gradients : Lower temperatures (e.g., -78°C) often enhance ee by slowing racemization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while non-polar solvents (e.g., toluene) may favor specific conformers .

Data analysis : Use response surface methodology (RSM) to model interactions between variables (e.g., ligand ratio, temperature) and ee outcomes.

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust formation or volatile byproducts .
  • Waste disposal : Quench with aqueous base (e.g., NaOH) to hydrolyze phosphorus-containing residues before disposal .

Regulatory compliance : Follow GHS guidelines for acute toxicity (H301/H311) and environmental hazards (H410) as noted in .

Advanced: What strategies mitigate solubility challenges in catalytic applications?

Answer:

  • Co-solvent systems : Blend DMSO with less polar solvents (e.g., dioxane) to balance solubility and reaction kinetics .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions while retaining the phosphorus core .
  • Surfactant-assisted catalysis : Use micellar conditions (e.g., TPGS-750-M) to enhance dispersion in aqueous media .

Validation : Monitor solubility via dynamic light scattering (DLS) or UV-vis spectroscopy.

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